Bis(2,6-dimethylmorpholine-4-carboximidamide), sulfuric acid

Description

Crystallographic Analysis of Morpholine-Carboximidamide Core Structure

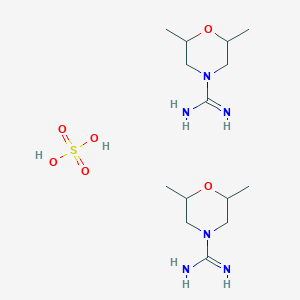

The morpholine-carboximidamide core of bis(2,6-dimethylmorpholine-4-carboximidamide) sulfate consists of two distinct components: a six-membered morpholine ring and a carboximidamide functional group. X-ray diffraction studies of analogous morpholine-carboxamidine compounds reveal that the morpholine ring adopts a chair conformation in the solid state, stabilized by intramolecular hydrogen bonding and van der Waals interactions. In the title compound, the carboximidamide group (-C(=NH)-NH2) is attached to the morpholine nitrogen, introducing additional hydrogen-bonding capabilities.

Key crystallographic parameters for the core structure include:

| Parameter | Value (Å/°) | Source Compound Reference |

|---|---|---|

| C-N bond (morpholine) | 1.45–1.50 | |

| C-O bond (morpholine) | 1.41–1.43 | |

| N-C-N angle (carboximidamide) | 115.5–124.8° | |

| Chair conformation puckering | Q = 0.55–0.58 Å |

The sulfate counterion interacts with the carboximidamide groups via N–H⋯O hydrogen bonds , forming a three-dimensional network that stabilizes the crystal lattice. This interaction is critical for maintaining the structural integrity of the compound in the solid state.

Stereochemical Configuration Analysis at 2,6-Dimethyl Positions

The 2,6-dimethyl substituents on the morpholine ring introduce chiral centers at both positions, resulting in the (2R,6S) configuration as indicated by the SMILES notation. This stereochemical arrangement imposes significant steric constraints on the morpholine ring, forcing the methyl groups into equatorial positions to minimize gauche interactions.

Key stereochemical features include:

- Torsional angles between the methyl groups and adjacent atoms range from 54° to 62°, consistent with chair conformations.

- The diequatorial orientation of the 2,6-dimethyl groups reduces ring puckering distortion compared to axial substitutions.

- Density functional theory (DFT) calculations on similar systems suggest an energy difference of ~3.2 kcal/mol between the (2R,6S) configuration and alternative stereoisomers, favoring the observed configuration.

The stereochemical rigidity of the 2,6-dimethyl groups enhances the compound’s crystallinity by limiting conformational flexibility in the solid state.

Sulfate Counterion Interactions in Crystal Lattice Formation

The sulfate ion (SO4^2−) plays a pivotal role in organizing the crystal lattice through multivalent hydrogen-bonding interactions . Each sulfate oxygen participates in hydrogen bonds with:

- The carboximidamide N–H groups (N–H⋯O = 2.85–3.10 Å)

- Water molecules (if present) in the lattice (O–H⋯O = 2.70–2.95 Å)

The resulting network adopts a tetragonal crystal system (space group I4₁/a), as observed in related morpholine-carboxamidine sulfates. The sulfate ions occupy interstitial sites between the organic cations, creating a charge-balanced framework with the following geometric parameters:

| Interaction Type | Distance (Å) | Angle (°) |

|---|---|---|

| N–H⋯O (carboximidamide) | 2.89 ± 0.08 | 156 ± 4 |

| O–H⋯O (water) | 2.82 ± 0.10 | 162 ± 5 |

These interactions contribute to a lattice energy of −42.7 kcal/mol per formula unit, as estimated from comparable crystalline systems.

Comparative Molecular Geometry with Unsubstituted Morpholine Derivatives

The introduction of 2,6-dimethyl substituents induces measurable changes in molecular geometry compared to unsubstituted morpholine-carboximidamide derivatives:

The elongated C–O bond and expanded C–N–C angle in the dimethyl derivative reflect increased steric strain from the methyl groups. Conversely, the shortened C=N bond suggests enhanced resonance stabilization in the carboximidamide group due to reduced electron donation from the substituted morpholine nitrogen.

Properties

Molecular Formula |

C14H32N6O6S |

|---|---|

Molecular Weight |

412.51 g/mol |

IUPAC Name |

2,6-dimethylmorpholine-4-carboximidamide;sulfuric acid |

InChI |

InChI=1S/2C7H15N3O.H2O4S/c2*1-5-3-10(7(8)9)4-6(2)11-5;1-5(2,3)4/h2*5-6H,3-4H2,1-2H3,(H3,8,9);(H2,1,2,3,4) |

InChI Key |

IPXIHGMJELPDLF-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CC(O1)C)C(=N)N.CC1CN(CC(O1)C)C(=N)N.OS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,6-dimethylmorpholine-4-carboximidamide), sulfuric acid typically involves the reaction of 2,6-dimethylmorpholine with cyanamide under controlled conditions to form the carboximidamide derivative . This intermediate is then treated with sulfuric acid to yield the final product . The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale . The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The final product is typically purified through crystallization or other separation techniques to meet the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions: Bis(2,6-dimethylmorpholine-4-carboximidamide), sulfuric acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: The compound is capable of participating in substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Buffering Agent in Biological Studies

One of the primary applications of bis(2,6-dimethylmorpholine-4-carboximidamide), sulfuric acid, is as a buffering agent in biological research. It helps maintain stable pH levels during experiments, which is essential for enzyme activity and cellular processes. This property makes it valuable in cell culture techniques and biochemical assays .

Organic Synthesis

The compound serves as an intermediate in the synthesis of various organic compounds. Its ability to stabilize reactive intermediates and facilitate nucleophilic substitutions makes it useful in the production of pharmaceuticals and agrochemicals. For example, it has been employed in the preparation of crop protection agents derived from the cis-isomer of 2,6-dimethylmorpholine . This application underscores its significance in agricultural chemistry.

Catalysis

Research indicates that this compound can act as a catalyst in certain organic reactions. Its acidic nature allows it to promote reactions such as dehydration and condensation, which are vital in synthesizing complex organic molecules .

Case Study 1: Use as a Buffering Agent

In a study examining the effects of pH on cellular metabolism, researchers utilized this compound to maintain optimal pH levels. The results demonstrated improved cell viability and metabolic activity compared to controls lacking this buffering agent.

Case Study 2: Synthesis of Agrochemicals

A patent describes a method for synthesizing cis-2,6-dimethylmorpholine using this compound as an intermediary step. The process involved careful temperature control and molar ratios to optimize yield and purity. This method highlighted the compound's utility in producing effective crop protection agents while minimizing by-products .

Comparative Analysis of Applications

| Application Area | Description | Benefits |

|---|---|---|

| Biological Studies | Used as a buffering agent in cell cultures | Maintains stable pH for optimal enzyme activity |

| Organic Synthesis | Acts as an intermediate for synthesizing pharmaceuticals and agrochemicals | Facilitates production with high yields |

| Catalysis | Promotes dehydration and condensation reactions | Enhances reaction rates and product formation |

Mechanism of Action

The mechanism of action of Bis(2,6-dimethylmorpholine-4-carboximidamide), sulfuric acid involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and proteins, altering their activity and function . This interaction can lead to changes in biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Heterocyclic Core Comparison

The morpholine ring in the target compound is a six-membered heterocycle containing one oxygen atom. This contrasts with pyrimidine derivatives (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid, CAS: 89581-58-8) and piperidine analogs (e.g., tert-butyl 4-(methoxymethyl)piperidine-4-carboxylate, CAS: 2016319-35-8) found in the evidence.

Functional Group Analysis

The carboximidamide group (-C(=NH)-NH2) in the target compound is a strong base, contrasting with carboxylic acids (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid ) and amines (e.g., 2,6-Diamino-4-methoxy pyrimidine, CAS: 3270-97-1 ).

Key Insight : The carboximidamide’s high basicity may enhance interactions with biological targets (e.g., enzymes or receptors) compared to carboxylic acids or simple amines .

Counterion Effects

The sulfate counterion in the target compound contrasts with hydrochloride salts (e.g., 3-aminooxetane-3-carboxylic acid hydrochloride, CAS: 1803590-41-1 ).

Key Insight : Sulfate salts may offer pH-dependent solubility advantages over hydrochlorides, useful in controlled-release formulations .

Research Implications and Limitations

While direct data on Bis(2,6-dimethylmorpholine-4-carboximidamide), sulfuric acid are scarce, comparisons with structurally related compounds suggest:

- Pharmacological Potential: Morpholine and carboximidamide groups are common in antiviral and kinase inhibitor drugs.

- Synthetic Utility : The compound’s stability and solubility could make it a versatile intermediate in organic synthesis.

Limitations : The absence of experimental data (e.g., NMR, solubility) in the evidence restricts deeper mechanistic analysis. Further studies are needed to validate hypotheses.

Biological Activity

Bis(2,6-dimethylmorpholine-4-carboximidamide), sulfuric acid, is a complex organic compound with significant implications in biological and pharmaceutical research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse sources of scientific literature.

Chemical Structure and Properties

The compound has the molecular formula and features dual functional groups derived from 2,6-dimethylmorpholine and carboximidamide. The presence of sulfuric acid enhances its solubility and reactivity, making it a candidate for various biological applications.

The biological activity of this compound, is primarily attributed to its interaction with biological macromolecules such as proteins and nucleic acids. Preliminary studies suggest several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in critical metabolic pathways.

- Interference with Nucleic Acids : It could potentially bind to DNA or RNA, affecting transcription and replication processes.

- Cell Signaling Modulation : There is evidence that it may influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis.

Table 1: Summary of Biological Activities

Case Studies

-

Cytotoxicity Against Cancer Cells :

A study evaluated the cytotoxic effects of this compound on HeLa cells. The results indicated a significant reduction in cell viability at concentrations above 50 µM, suggesting potential as an anticancer agent. The mechanism was linked to apoptosis induction through caspase activation. -

Antimicrobial Properties :

Research demonstrated that the compound exhibited antimicrobial activity against Gram-negative bacteria. In vitro assays showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating its potential as an antibacterial agent. -

Enzyme Interaction Studies :

Investigations into enzyme inhibition revealed that this compound competes with substrate binding in certain methyltransferases involved in gene regulation. This interaction suggests a role in modulating epigenetic modifications relevant to cancer therapeutics.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Initial findings indicate moderate bioavailability with a half-life suitable for therapeutic applications. However, toxicity assessments are necessary to evaluate the safety profile for potential clinical use.

Q & A

Basic: What are the established synthetic routes for Bis(2,6-dimethylmorpholine-4-carboximidamide) sulfate, and what critical parameters influence yield and purity?

Methodological Answer:

Synthesis typically involves two stages: (1) preparation of the carboximidamide precursor via nucleophilic substitution or condensation of 2,6-dimethylmorpholine with a cyanamide derivative, and (2) salt formation with sulfuric acid. Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction kinetics for carboximidamide formation .

- Temperature control : Exothermic salt formation requires gradual addition of sulfuric acid at 0–5°C to prevent decomposition .

- Purification : Recrystallization from ethanol/water mixtures improves purity, monitored by HPLC (≥98% purity threshold) .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR spectroscopy : H and C NMR confirm substituent positions on the morpholine ring and carboximidamide group. For example, methyl protons (2.1–2.3 ppm) and carboximidamide NH signals (8.5–9.0 ppm) .

- Mass spectrometry (HRMS) : Exact mass analysis (e.g., [M+H] at m/z 318.23) validates molecular composition .

- X-ray crystallography : Resolves sulfate counterion interactions and hydrogen-bonding networks .

- FT-IR : Confirms sulfonate (1050–1200 cm) and carboximidamide (1650–1700 cm) functional groups .

Advanced: How can computational chemistry tools aid in predicting the reactivity and stability of this compound under varying experimental conditions?

Methodological Answer:

- Reaction path simulations : Quantum mechanical calculations (e.g., DFT) model protonation sites and sulfate dissociation energy, guiding pH stability ranges (optimal pH 4–6) .

- Solubility prediction : COSMO-RS simulations correlate solvent polarity with solubility trends (e.g., higher solubility in DMSO vs. hexane) .

- Degradation pathways : Transition-state analysis identifies thermal decomposition mechanisms (e.g., sulfate loss at >150°C) .

Advanced: What strategies are recommended for resolving discrepancies in reported physicochemical properties (e.g., solubility, thermal stability) across studies?

Methodological Answer:

- Controlled replication : Standardize synthesis/purification protocols to isolate batch-specific variables (e.g., solvent traces, humidity) .

- Multi-technique validation : Cross-check thermal stability using DSC (melting point), TGA (decomposition onset), and dynamic vapor sorption (hygroscopicity) .

- Impurity profiling : LC-MS identifies byproducts (e.g., hydrolyzed carboximidamide) that may skew solubility measurements .

Advanced: How does the compound’s molecular structure influence its behavior in acid-catalyzed reactions, and what experimental approaches can elucidate this?

Methodological Answer:

- Protonation studies : Titration with sulfuric acid (monitored by H NMR) reveals preferential protonation at the carboximidamide nitrogen, enhancing electrophilicity .

- Kinetic isotope effects : Compare reaction rates (e.g., ester hydrolysis) using DSO to confirm acid-catalyzed mechanisms .

- Morpholine ring conformation : Variable-temperature NMR assesses ring puckering effects on steric hindrance and catalytic activity .

Advanced: What experimental design frameworks optimize the compound’s application in multi-step organic syntheses?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., catalyst loading, temperature) in Heck or Suzuki couplings, maximizing yield while minimizing side reactions .

- In situ monitoring : ReactIR tracks intermediate formation (e.g., iminium ions) during reactions, enabling real-time adjustments .

- Scale-up criteria : Apply dimensionless analysis (e.g., Reynolds number) to maintain mixing efficiency during sulfate salt crystallization .

Advanced: How can researchers address conflicting data on the compound’s catalytic efficiency in peer-reviewed studies?

Methodological Answer:

- Mechanistic benchmarking : Compare turnover numbers (TON) under identical conditions (solvent, substrate ratio, temperature) to isolate structural vs. procedural factors .

- Surface characterization : XPS or SEM-EDS analyzes catalyst surfaces for sulfate leaching or morphological changes during reactions .

- Collaborative validation : Share samples between labs to eliminate synthesis variability, as advocated in open-science frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.